2-Amino-5-nitrobenzenethiol
Overview
Description
2-Amino-5-nitrobenzenethiol is an organic compound with the molecular formula C6H6N2O2S. It is characterized by the presence of amino and nitro functional groups attached to a benzene ring, along with a thiol group. This compound is typically a pale-yellow to yellow-brown solid and is known for its unique chemical properties and reactivity .
Mechanism of Action
Mode of Action
It has been observed that in the presence of silver plasmons, 2-amino-5-nitrobenzenethiol can undergo selective reduction reactions . The exact mechanism of this interaction and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It is known that the compound can participate in plasmon-driven selective reduction reactions . The downstream effects of these reactions on various biochemical pathways are a subject of ongoing research.
Result of Action
It has been observed that the compound can be selectively reduced to 3,3’-dimercapto-4,4’-diaminoazobenzene in the presence of silver plasmons . The implications of this transformation at the molecular and cellular levels require further investigation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been observed that aqueous environments are preferable for the selective reduction reaction of this compound .
Biochemical Analysis
Biochemical Properties
2-Amino-5-nitrobenzenethiol plays a crucial role in biochemical reactions, particularly in the context of reduction reactions. It has been observed to interact with enzymes and proteins involved in redox processes. For instance, this compound can undergo selective reduction reactions, facilitated by surface-enhanced Raman scattering (SERS) spectroscopy, to form 3,3’-dimercapto-4,4’-diaminoazobenzene . This interaction highlights the compound’s potential in catalyzing specific biochemical transformations.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the reduction of nitro groups to azo bonds, which can alter cellular redox states and impact gene expression . Additionally, this compound’s interaction with cellular thiol groups can influence cellular metabolism and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Furthermore, the reduction of the nitro group to an azo bond involves electron transfer processes that can modulate redox-sensitive signaling pathways . These molecular interactions underscore the compound’s role in biochemical modulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental conditions such as pH and temperature. Studies have shown that this compound is more stable in aqueous environments compared to ambient atmospheric conditions . Over time, the compound can undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating redox states and enhancing cellular function. At higher doses, toxic or adverse effects can occur, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of optimizing the concentration of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. The compound interacts with enzymes such as reductases and oxidases, which facilitate the reduction of nitro groups and the formation of azo bonds . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s thiol group allows it to bind to cysteine residues in proteins, facilitating its transport and localization . Additionally, the compound’s distribution is influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific cellular compartments, enhancing its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-nitrobenzenethiol can be achieved through various methods. One common approach involves the nitration of 2-Aminobenzenethiol. This process typically requires the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with stringent safety measures due to the hazardous nature of the reagents involved. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-nitrobenzenethiol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Oxidation: The thiol group can be oxidized to a disulfide or sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a catalyst.
Oxidation: Hydrogen peroxide (H2O2), other oxidizing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Reduction: 2-Amino-5-aminobenzenethiol.
Oxidation: 2-Amino-5-nitrobenzenesulfonic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
2-Amino-5-nitrobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-4-nitrobenzenethiol
- 2-Amino-3-nitrobenzenethiol
- 2-Amino-6-nitrobenzenethiol
Comparison: 2-Amino-5-nitrobenzenethiol is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
2-amino-5-nitrobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c7-5-2-1-4(8(9)10)3-6(5)11/h1-3,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDSRXSZJCJVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450796 | |
Record name | 2-Amino-5-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23451-98-1 | |
Record name | 2-Amino-5-nitrobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of water affect the performance of 2-Amino-5-nitrobenzenethiol in plasmon-driven reactions?
A: While the provided research abstract [] does not specifically mention the performance of this compound, it highlights the significant impact of both aqueous and atmospheric environments on plasmon-driven selective reduction reactions. This suggests that the performance of this compound, as a potential reactant or catalyst in such reactions, could be greatly influenced by the presence of water. Further research is needed to investigate the specific interactions between water molecules and this compound in the context of plasmon-driven reactions and determine how these interactions affect reaction kinetics, selectivity, and product formation.
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